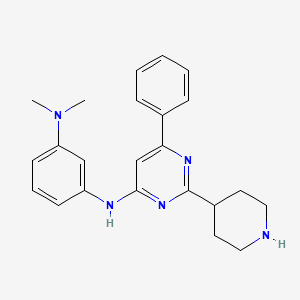

ARN22089

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27N5 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C23H27N5/c1-28(2)20-10-6-9-19(15-20)25-22-16-21(17-7-4-3-5-8-17)26-23(27-22)18-11-13-24-14-12-18/h3-10,15-16,18,24H,11-14H2,1-2H3,(H,25,26,27) |

InChI Key |

BWJICNGLWINASO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ARN22089: A Selective CDC42 Effector Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN22089 is a novel, orally active, small molecule inhibitor that selectively targets the interaction between the CDC42 family of GTPases (including CDC42, RHOJ, and RHOQ) and their downstream effectors. Unlike traditional kinase inhibitors, this compound functions by disrupting a critical protein-protein interaction, thereby modulating key signaling pathways implicated in cancer progression, including cell proliferation, migration, and angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and anti-cancer activity, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of CDC42 Effector Interaction

This compound is a trisubstituted pyrimidine derivative designed to specifically block the effector-binding domain of CDC42 family GTPases. This selective inhibition prevents the recruitment and activation of downstream signaling proteins, most notably p21-activated kinases (PAKs). By binding to CDC42, this compound allosterically inhibits the conformational changes required for effector protein binding, effectively shutting down the signaling cascade at its origin. This targeted approach avoids the off-target effects often associated with compounds that target the highly conserved ATP-binding pockets of kinases.

Downstream Signaling Pathways Modulated by this compound

The inhibition of CDC42-effector interactions by this compound leads to the modulation of several critical downstream signaling pathways that are frequently dysregulated in cancer.

Inhibition of MAPK and S6 Phosphorylation

This compound has been shown to significantly inhibit the phosphorylation of key components of the MAPK and mTORC1 signaling pathways. Specifically, it reduces the phosphorylation of ERK and the ribosomal protein S6, both of which are crucial for cell proliferation and survival. This effect is a direct consequence of preventing CDC42/RHOJ from activating PAKs, which are upstream regulators of these pathways.

Activation of NF-κB Signaling and Apoptosis

Interestingly, treatment with this compound has been observed to activate pro-inflammatory and apoptotic signaling. This is achieved through the modulation of the NF-κB signaling pathway, leading to the upregulation of genes involved in programmed cell death.

The signaling pathway of this compound's action is visualized below:

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and in specific protein-protein interaction assays.

| Parameter | Assay Type | Cell Line / Interaction | Value | Reference |

| IC50 | Cell Viability | WM3248 (Melanoma) | Single-digit µM | |

| SKMel3 (Melanoma) | Single-digit µM | |||

| A375 (Melanoma) | Single-digit µM | |||

| SW480 (Colon Cancer) | Single-digit µM | |||

| Panel of 100 Cancer Cell Lines | < 10 µM for 55/100 lines | |||

| EC50 | Protein-Protein Interaction | CDC42-PAK Interaction | 0.1 µM | |

| Protein-Protein Interaction | RHOJ-PAK Interaction | ~1-5 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Pull-Down Assay to Measure CDC42 Effector Interaction

This assay is used to determine the ability of this compound to inhibit the interaction between CDC42/RHOJ and its effector, PAK1.

Protocol:

-

Cell Lysis: Treat cancer cell lines (e.g., WM3248) with varying concentrations of this compound for 24 hours. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Lysate Incubation: Incubate the cell lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of CDC42 and RHOJ.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for CDC42 and RHOJ to determine the amount of protein pulled down in the presence and absence of this compound.

A diagram of the pull-down assay workflow is provided below:

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between this compound and purified CDC42 protein.

Protocol:

-

Protein Labeling: Label purified recombinant CDC42 protein with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of this compound.

-

Incubation: Mix the fluorescently labeled CDC42 with each concentration of this compound and incubate to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled CDC42 in a microscopic temperature gradient.

-

Data Analysis: Plot the change in thermophoresis against the this compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Reverse Phase Protein Array (RPPA) for Downstream Signaling Analysis

RPPA is a high-throughput antibody-based technique to quantify changes in protein expression and phosphorylation in response to this compound treatment.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells and quantify the total protein concentration.

-

Serial Dilution of Lysates: Prepare serial dilutions of each cell lysate.

-

Array Printing: Spot the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer.

-

Antibody Incubation: Incubate each slide with a specific primary antibody against a protein of interest (e.g., phospho-ERK, phospho-S6).

-

Secondary Antibody and Detection: Add a labeled secondary antibody and a detection reagent to generate a signal.

-

Signal Quantification: Scan the slides and quantify the signal intensity for each spot.

-

Data Normalization and Analysis: Normalize the data to the total protein concentration and compare the protein expression or phosphorylation levels between treated and untreated samples.

In Vivo Anti-Tumor Activity

This compound has demonstrated significant anti-tumor efficacy in preclinical in vivo models. In mouse xenograft models of human melanoma, administration of this compound resulted in a dose-dependent inhibition of tumor growth. Furthermore, this compound has been shown to inhibit tumor angiogenesis in 3D vascularized microtumor models. Pharmacokinetic studies have revealed that this compound possesses drug-like properties, supporting its potential for clinical development.

Conclusion

This compound represents a promising new class of anti-cancer agent that acts through a novel mechanism of selectively inhibiting CDC42 effector protein-protein interactions. This targeted approach leads to the downstream inhibition of key pro-proliferative and survival pathways, including MAPK and mTORC1, while promoting apoptosis. The quantitative data and experimental evidence to date strongly support the continued investigation of this compound as a potential therapeutic for a range of human cancers.

The Role of ARN22089 in the Inhibition of MAPK and S6 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN22089 is a novel, orally active small molecule inhibitor belonging to the trisubstituted pyrimidine class. It functions by specifically targeting the interaction between the CDC42 family of GTPases (including CDC42, RHOJ, and RHOQ) and their downstream effector proteins. This inhibition has been shown to disrupt key signaling cascades integral to cancer cell proliferation, survival, and angiogenesis, namely the Mitogen-Activated Protein Kinase (MAPK) and Ribosomal Protein S6 (S6) signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibitory effects on these two critical pathways, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling networks.

Introduction

The Cell Division Cycle 42 (CDC42) family of small GTPases are crucial molecular switches that regulate a multitude of cellular processes, including cell cycle progression, migration, and polarity.[1] In numerous cancers, these GTPases are upregulated, leading to aberrant activation of downstream signaling pathways that promote tumor growth and metastasis.[1] this compound was developed as a specific inhibitor of the protein-protein interactions between active, GTP-bound CDC42 family members and their effectors.[1][2] By blocking these interactions, this compound effectively curtails the oncogenic signaling mediated by these pathways. This guide focuses on the downstream consequences of this inhibition on the MAPK and S6 signaling cascades.

Mechanism of Action: Inhibition of CDC42 Effector Binding

This compound selectively binds to a pocket on the GTP-bound form of CDC42, preventing its interaction with downstream effector proteins such as p21-activated kinases (PAKs).[3][4] This targeted disruption is the primary mechanism through which this compound exerts its anti-cancer effects.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and regulate cellular processes like proliferation, differentiation, and survival. The small GTPase CDC42 is a known upstream activator of this pathway, primarily through its interaction with PAKs.

Signaling Pathway

Quantitative Data

This compound has demonstrated a significant inhibitory effect on the MAPK pathway. This is evidenced by a reduction in the phosphorylation of ERK (Extracellular signal-regulated kinase), a key downstream kinase in this cascade.

| Compound | Target Interaction | EC50 | Cell Lines | Reference |

| This compound | CDC42-PAK | 0.1 µM | N/A | [3] |

| This compound | RHOJ-PAK | ~1-5 µM | N/A | [3] |

| Compound | Effect on MAPK Pathway | Concentration | Cell Lines | Reference |

| This compound | Inhibition of ERK phosphorylation | Not specified | Melanoma Cells | [1] |

Note: Specific quantitative data on the percentage of p-ERK inhibition at various concentrations of this compound is not publicly available. The provided data indicates the upstream inhibitory activity of this compound.

Inhibition of the S6 Signaling Pathway

The S6 signaling pathway, a downstream effector of the PI3K/AKT/mTOR cascade, is a central regulator of protein synthesis and cell growth. CDC42 can directly influence this pathway through its interaction with and activation of p70S6 Kinase (p70S6K).

Signaling Pathway

Quantitative Data

Treatment of cancer cells with this compound leads to a dose-dependent decrease in the phosphorylation of the ribosomal protein S6 at key regulatory sites.

| Compound | Effect on S6 Pathway | Concentration | Treatment Time | Cell Lines | Reference |

| This compound | Inhibition of S6 phosphorylation (Ser235/236) | 5 µM | 24 hours | WM3248, A375 | [1] |

| This compound | Inhibition of S6 phosphorylation (Ser235/236 & Ser240/244) | 10 µM | 6 hours | WM3248, A375 | [1] |

| This compound | Inhibition of S6 phosphorylation (Ser235/236 & Ser240/244) | 20 µM | 6 hours | WM3248, A375 | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the inhibitory effects of this compound.

Western Blotting for Phosphorylated ERK and S6

This protocol describes the detection of phosphorylated ERK (p-ERK) and S6 (p-S6) in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., WM3248, A375 melanoma cells) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 6 or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-S6 (Ser235/236 or Ser240/244), and total S6. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control.

In Vitro Kinase Assay

An in vitro kinase assay can be utilized to more directly assess the impact of this compound on the activity of kinases downstream of CDC42.

-

Reaction Setup: In a microplate, combine the recombinant active kinase (e.g., PAK, MEK, or p70S6K), the specific substrate for that kinase, and varying concentrations of this compound in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by spotting the reaction mixture onto a filter paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

Conclusion

This compound represents a promising therapeutic agent that effectively inhibits the MAPK and S6 signaling pathways through its targeted disruption of CDC42 effector interactions. This dual pathway inhibition provides a strong rationale for its development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on or interested in the mechanism and application of this compound. Further investigation to obtain more precise quantitative measures of downstream pathway inhibition will continue to refine our understanding of this compound's efficacy.

References

- 1. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The CDC42 Inhibitor ARN22089: A Novel Approach to Disrupting Tumor Angiogenesis and Growth

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ARN22089 is a novel, orally active small molecule inhibitor that disrupts the interaction between the Cell Division Control protein 42 (CDC42) GTPase and its downstream effectors. CDC42, a member of the Rho GTPase family, is a critical regulator of cellular processes frequently dysregulated in cancer, including cell-cycle progression, migration, invasion, and angiogenesis. Overexpression of CDC42 is linked to multiple human cancers.[1][2][3] this compound has demonstrated broad anti-cancer activity, effectively blocking tumor growth in preclinical models, including BRAF mutant melanomas and patient-derived xenografts (PDXs).[2][3][4][5] Furthermore, it has been shown to specifically inhibit tumor angiogenesis in sophisticated in vitro three-dimensional (3D) vascularized microtumor models.[2][3][4][5] This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and key experimental methodologies related to this compound, offering a valuable resource for researchers in oncology and drug development.

Mechanism of Action: Targeting the CDC42 Signaling Nexus

This compound functions by selectively binding to CDC42 and blocking its interaction with downstream effector proteins, most notably p21-activated kinase (PAK). This inhibitory action disrupts key signaling cascades that are crucial for tumor proliferation and the formation of new blood vessels (angiogenesis).

Impact on Downstream Signaling Pathways

This compound has been shown to modulate several critical signaling pathways downstream of CDC42:

-

MAPK/ERK Pathway: this compound treatment leads to the inhibition of Mitogen-Activated Protein Kinase (MAPK) signaling.[1] The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.

-

S6 Kinase (S6K) Signaling: The compound inhibits the phosphorylation of the S6 ribosomal protein, a downstream target of the mTOR signaling pathway that is involved in protein synthesis and cell growth.[1]

-

NF-κB Signaling: this compound has been observed to influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a complex role in inflammation, immunity, and cancer.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: this compound inhibits active CDC42, blocking downstream signaling pathways crucial for tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line(s) | Parameter | Value | Reference(s) |

| CDC42-PAK Interaction Inhibition | - | EC50 | 0.1 µM | [1] |

| RHOJ-PAK Interaction Inhibition | - | EC50 | 1-5 µM | [1] |

| Cell Viability | WM3248, SKMel3, A375, SW480 | IC50 | Single-digit µM | [1] |

| Cell Viability | Panel of 100 cancer cell lines | IC50 | < 10 µM in 55/100 cell lines | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference(s) |

| BRAF V600E, PTEN flox/flox, Tyr:Cre ERT2 Mouse Melanoma Model | 10 mg/kg i.p. for 10 days | Prolonged survival | [6] |

| BRAF Mutant Patient-Derived Xenografts (PDX) | 10 mg/kg i.p. for 14 days | Inhibition of tumor growth | [6] |

| BRAF V600E, PTPN11 PDX | 10 mg/kg and 25 mg/kg i.v. (twice weekly) | Dose-responsive tumor growth inhibition | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Tumor Growth Inhibition in Xenograft Models

This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in mouse xenograft models.

Caption: Workflow for in vivo xenograft studies to evaluate this compound efficacy.

Protocol:

-

Cell Culture and Preparation:

-

Culture human cancer cell lines (e.g., BRAF mutant melanoma cells) in appropriate media and conditions.

-

For patient-derived xenografts (PDXs), tumor fragments are obtained from patients and directly implanted into mice.[6]

-

Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a mixture of PBS and Matrigel) at a concentration of 1 x 10^6 to 5 x 10^6 cells per injection volume.

-

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.[7]

-

-

Tumor Implantation:

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[6]

-

Administer this compound at the desired concentration (e.g., 10 mg/kg or 25 mg/kg) and route (e.g., intraperitoneal or intravenous injection) according to the specified schedule (e.g., daily or twice weekly).[6]

-

Administer a vehicle control to the control group.

-

-

Endpoint and Analysis:

-

Continue treatment for a specified duration (e.g., 10-14 days).[6]

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be further processed for histological analysis, RNA sequencing, or other molecular assays.

-

3D Vascularized Microtumor (VMT) Angiogenesis Assay

This assay provides a more physiologically relevant in vitro model to study the effects of this compound on tumor angiogenesis.

Protocol:

-

Microfluidic Device Preparation:

-

Utilize a microfluidic device designed to support the co-culture of tumor cells, endothelial cells, and fibroblasts in a 3D extracellular matrix.

-

-

Cell Seeding:

-

Prepare a cell suspension containing tumor cells, human umbilical vein endothelial cells (HUVECs), and fibroblasts in a fibrinogen solution.

-

Introduce the cell suspension into the central gel region of the microfluidic device.

-

Add media to the adjacent channels to provide nutrients.

-

-

Vascular Network Formation:

-

Culture the device for several days to allow for the self-assembly of a perfused microvascular network.

-

-

Drug Treatment:

-

Introduce this compound or a vehicle control into the media flowing through the vascular network.

-

-

Analysis of Angiogenesis:

-

Monitor the formation and integrity of the vascular network over time using microscopy.

-

Quantify various parameters of angiogenesis, such as vessel length, branching, and density.

-

Assess tumor growth within the 3D matrix.

-

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique used to measure the abundance of specific proteins and their post-translational modifications in a large number of samples simultaneously.

Protocol:

-

Sample Preparation:

-

Treat cancer cells with varying concentrations of this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

-

Array Printing:

-

Serially dilute the protein lysates.

-

Use a robotic arrayer to spot the diluted lysates onto nitrocellulose-coated slides.

-

-

Immunostaining:

-

Block the slides to prevent non-specific antibody binding.

-

Incubate each slide with a specific primary antibody that recognizes a target protein or a phosphorylated form of a protein.

-

Wash the slides and incubate with a labeled secondary antibody.

-

Add a detection reagent to generate a signal.

-

-

Signal Quantification and Analysis:

-

Scan the slides to capture the signal intensity of each spot.

-

Use specialized software to quantify the spot intensities.

-

Normalize the data to account for variations in protein loading.

-

Analyze the data to identify changes in protein expression or phosphorylation in response to this compound treatment.

-

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanisms of tumor growth and angiogenesis by inhibiting the CDC42 GTPase. Its ability to modulate key signaling pathways and its demonstrated efficacy in preclinical models highlight its potential as a novel anti-cancer drug. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic utility of this compound and other CDC42 inhibitors. Further research is warranted to fully elucidate its clinical potential and to identify patient populations that are most likely to benefit from this targeted therapy.

References

- 1. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Landscape of ARN22089: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structure, properties, and mechanism of action of the novel CDC42 GTPase interaction inhibitor, ARN22089, for researchers and scientists in oncology drug development.

Introduction

This compound is a novel, orally active, small molecule inhibitor belonging to the class of trisubstituted pyrimidines.[1][2] It has emerged as a promising anti-cancer agent by specifically targeting the interaction between CDC42 GTPases and their downstream effectors.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound, intended to support further research and development efforts in the field of oncology.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as N1,N1-dimethyl-N3-(6-phenyl-2-(piperidin-4-yl)pyrimidin-4-yl)benzene-1,3-diamine.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C23H27N5 | [4] |

| Molecular Weight | 373.50 g/mol | [1][4] |

| CAS Number | 2248691-29-2 | [1][4] |

| IUPAC Name | N1,N1-dimethyl-N3-(6-phenyl-2-(piperidin-4-yl)pyrimidin-4-yl)benzene-1,3-diamine | [4] |

| SMILES Code | CN(C)C1=CC=CC(NC2=NC(C3CCNCC3)=NC(C4=CC=CC=C4)=C2)=C1 | [4] |

| Appearance | Solid | [1] |

| Purity | 98.73% | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Targeting the CDC42 Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the interaction between the CDC42 family of GTPases (including CDC42, RHOJ, and RHOQ) and their downstream effectors, most notably p21-activated kinase (PAK).[3][5][6] This targeted disruption of a critical protein-protein interaction underpins its therapeutic potential. The binding of this compound to CDC42 prevents the activation of downstream signaling cascades that are crucial for cancer cell proliferation, migration, invasion, and tumor angiogenesis.[2][3][7]

Specifically, the inhibition of the CDC42-PAK interaction by this compound leads to the downstream suppression of the MAPK/ERK and S6 kinase (S6K) signaling pathways.[7] Furthermore, this compound has been shown to influence NF-κB signaling, contributing to its multifaceted anti-tumor activity.[3]

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-cancer activity in a broad range of preclinical models.

In Vitro Activity

The compound exhibits potent inhibitory activity against the interaction of CDC42 with its effector PAK and shows cytotoxicity against a panel of human cancer cell lines.

| Assay | Cell Line | Result | Reference |

| CDC42-PAK Interaction | - | EC50: 0.1 µM | [3] |

| RHOJ-PAK Interaction | - | EC50: 1-5 µM | [3] |

| Cell Viability (IC50) | WM3248 (Melanoma) | 4.5 µM | [8] |

| SKMel3 (Melanoma) | 4.2 µM | [8] | |

| A375 (Melanoma) | 4.9 µM | [8] | |

| SW480 (Colon Cancer) | 8.6 µM | [8] | |

| Panel of 100 Cancer Cell Lines | IC50 < 10 µM in 55 cell lines | [3] |

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in animal models have shown that this compound possesses drug-like properties. In vivo efficacy has been demonstrated in mouse models of melanoma and in patient-derived xenograft (PDX) models.[2][7]

| Administration Route | Dose | Observation | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg | Drug-like pharmacokinetic properties | |

| Intravenous (i.v.) | 3 mg/kg | Drug-like pharmacokinetic properties | |

| Intravenous (i.v.) | 25 mg/kg | Inhibition of tumor growth in PDX models | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the general protocols used in the characterization of this compound.

Reverse Phase Protein Array (RPPA)

This high-throughput antibody-based technique was utilized to assess the impact of this compound on various signaling pathways.

Methodology:

-

Cancer cell lines, such as WM3248 melanoma cells, were cultured under standard conditions.[7]

-

Cells were treated with varying concentrations of this compound (e.g., 5, 10, or 20 µM) for a specified duration (e.g., 6 hours).[7]

-

Following treatment, cells were lysed, and total protein concentration was determined.

-

Lysates were denatured and serially diluted to create a range of concentrations for spotting.

-

The diluted lysates were printed onto nitrocellulose-coated slides using a robotic arrayer.

-

Each slide was incubated with a specific primary antibody targeting a protein of interest.

-

A labeled secondary antibody was used for detection, often with a signal amplification system.

-

Slides were scanned, and the signal intensity for each spot was quantified.

-

Data was normalized and analyzed to determine changes in protein expression or phosphorylation levels.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of this compound was evaluated in preclinical mouse models.

Methodology:

-

Human cancer cells or patient-derived xenograft (PDX) fragments were implanted into immunodeficient mice.[6][7]

-

Tumors were allowed to grow to a specific size (e.g., 150-200 mm³).[7]

-

Mice were randomized into control (vehicle) and treatment groups.

-

This compound was administered via a specified route (e.g., intraperitoneally or intravenously) at a defined dose and schedule.[6][7]

-

Tumor volume and mouse body weight were measured regularly throughout the study.

-

The study was concluded when tumors in the control group reached a predetermined endpoint.

-

At the end of the study, tumors were excised for further analysis, such as RNA sequencing, to investigate the molecular effects of the treatment.[9]

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel mechanism of action, involving the specific inhibition of the CDC42 GTPase-effector interaction, offers a new therapeutic strategy for a range of malignancies. The comprehensive data on its chemical properties, biological activity, and in vivo efficacy underscore its potential as a clinical candidate. Further investigation into its therapeutic applications and potential combination therapies is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer [escholarship.org]

- 3. This compound|CAS 2248691-29-2|DC Chemicals [dcchemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ARN22089: A Trisubstituted Pyrimidine Derivative Targeting CDC42 in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARN22089 is a novel, orally active trisubstituted pyrimidine derivative that has emerged as a promising anti-cancer agent.[1][2] It functions as a specific small molecule inhibitor of the interaction between Cell Division Control protein 42 (CDC42) family GTPases and their downstream effectors.[1][3] CDC42, along with its related proteins RHOJ and RHOQ, are frequently overexpressed in a multitude of cancers and play a pivotal role in tumor progression, including processes like cell cycle progression, migration, invasion, and angiogenesis.[3][4] By blocking the CDC42 effector interaction, this compound presents a targeted therapeutic strategy against cancers reliant on this signaling axis.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound selectively binds to CDC42 and inhibits its interaction with downstream effector proteins, most notably p21-activated kinase (PAK).[3][5] This inhibition is preferential for the active, GTP-bound state of CDC42.[5] The disruption of the CDC42-PAK signaling cascade leads to the downstream inhibition of the MAPK/ERK and S6 kinase (S6K) pathways, both of which are critical for cell proliferation and survival.[6] Furthermore, this compound has been shown to modulate the NF-κB signaling pathway, activating pro-inflammatory and apoptotic signals within cancer cells.[6]

A key feature of this compound is its selectivity for the CDC42 family of GTPases. It does not significantly affect the interactions of other closely related GTPases, such as RAC1, with their effectors. This specificity is crucial as it may help to avoid off-target effects and potential toxicities associated with broader GTPase inhibition.[5]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| WM3248 | Melanoma | 4.5 | [3] |

| SKMel3 | Melanoma | 4.2 | [3] |

| A375 | Melanoma | 4.9 | [3] |

| SW480 | Colon Cancer | 8.6 | [3] |

| SKM28 | Melanoma | 24.8 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Plasma Half-life (t½) | 71 min | Intraperitoneal (i.p.) | [3] |

| Microsomal Half-life (t½) | 27 min | - | [3] |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment | Outcome | Reference |

| BRAF V600E Mutant Mouse Melanoma Model | 10 mg/kg i.p. | Blocks tumor growth | [2] |

| BRAF Mutant Patient-Derived Xenografts (PDXs) | 10 mg/kg i.p. | Inhibits tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

This compound can be synthesized via a regioselective nucleophilic aromatic substitution. A general procedure is as follows:

-

A solution of 6-phenyl-2,4-dichloropyrimidine and a suitable aniline derivative in THF is cooled to -60°C.[3][5]

-

Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise.[3][5]

-

After one hour, the reaction is quenched with water and extracted with ethyl acetate.[3][5]

-

The organic layers are combined, washed with brine, and purified to yield the final compound.[3]

Cell Viability Assay (IC50 Determination)

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Reverse Phase Protein Array (RPPA)

-

Cell Lysis: Treat cancer cells (e.g., WM3248 melanoma cells) with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 6 hours). Lyse the cells and determine protein concentration.

-

Array Printing: Serially dilute the protein lysates and print them onto nitrocellulose-coated slides using a protein arrayer.

-

Immunostaining: Incubate the slides with primary antibodies against target proteins (e.g., phospho-ERK, phospho-S6).

-

Signal Detection: Use a labeled secondary antibody and a signal amplification system for detection.

-

Data Analysis: Scan the slides and quantify the signal intensity for each spot. Normalize the data to total protein content.

Microscale Thermophoresis (MST)

-

Protein Preparation: Purify His-tagged CDC42 protein.

-

Labeling: Label the purified CDC42 with a fluorescent dye (e.g., RED-NHS).

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable buffer (e.g., 100 mM Trizma base pH 7.5, 40 mM NaCl, 0.05% v/v Tween 20).[3] Mix the this compound dilutions with a constant concentration of labeled CDC42 (e.g., 10 nM).[3]

-

Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

-

Data Analysis: Analyze the change in thermophoresis to determine the binding affinity (Kd) of this compound to CDC42.

In Vivo Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: Implant tumor fragments from a BRAF mutant melanoma patient subcutaneously into immunocompromised mice (e.g., NOD scid gamma mice).[3]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[1]

-

Treatment: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control to the mice on a defined schedule.[1]

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, RNA sequencing).

Visualizations

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Efficacy of ARN22089: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the efficacy of ARN22089, a novel small molecule inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the pivotal assays used in its evaluation. Visualizations of signaling pathways and experimental workflows are included to facilitate a clear understanding of the scientific basis and methodologies.

Introduction to this compound

This compound is an orally active, trisubstituted pyrimidine compound identified as a specific inhibitor of the interaction between CDC42 GTPases and their downstream effectors.[1] CDC42, along with other members of the RHO family of small GTPases like RHOJ and RHOQ, is frequently overexpressed in various cancers and plays a critical role in tumor growth, angiogenesis, and metastasis.[2][3] By blocking the CDC42 effector interaction, this compound disrupts key signaling pathways implicated in cancer progression, demonstrating broad anti-cancer activity across a panel of cancer cell lines and in three-dimensional (3D) vascularized microtumor models.[4][5]

Mechanism of Action

This compound selectively binds to CDC42 and inhibits its interaction with downstream effector proteins, most notably p21-activated kinases (PAKs).[2][6] This targeted disruption leads to the inhibition of the MAPK and S6 signaling pathways and influences NF-κB signaling.[4][6] The inhibitory action of this compound is specific to the CDC42 family, as it does not significantly affect the interactions of other closely related GTPases such as RAC1, RAS, or RAL with their respective effectors.[5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

- 1. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [en.bio-protocol.org]

- 3. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. oncolines.com [oncolines.com]

- 6. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [bio-protocol.org]

Delving into the Pharmacokinetics of ARN22089: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile of ARN22089, a novel, orally active small molecule inhibitor targeting the interaction of CDC42 GTPases with their downstream effectors. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this promising anti-cancer agent, facilitating its further development and clinical application.

Executive Summary

This compound has demonstrated a favorable pharmacokinetic profile in preclinical mouse models, exhibiting characteristics of a viable drug candidate. It is an orally active compound, though with noted low oral bioavailability. This guide synthesizes the available quantitative data, details the experimental methodologies used in its pharmacokinetic characterization, and visualizes its mechanism of action through the CDC42 signaling pathway.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound determined in experimental animal models. These data are compiled from in vivo studies to provide a clear comparison of the compound's behavior following different routes of administration.

Table 1: In Vitro Stability of this compound

| Parameter | Value |

| Mouse Microsomal Stability (t½) | 27 min |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Intravenous (IV) | 3 | 1250 | 0.083 | 850 | 1.5 |

| Intraperitoneal (IP) | 10 | 800 | 0.25 | 1200 | 2.0 |

| Oral (PO) | 10 | 150 | 0.5 | 300 | 2.5 |

Note: The low oral bioavailability of this compound is likely attributable to its chemical structure and pKa, which results in a positive charge in the acidic environment of the stomach, limiting its absorption.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from studies conducted in mouse models. The following is a detailed description of the methodologies employed in these key experiments.

Animals

-

Species: Mouse

-

Strain: Specific strains used in the cited studies (e.g., BRAF V600E, PTEN flox/flox, Tyr:Cre ERT2)

-

Health Status: Healthy, experimental animals

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.

Dosing and Sample Collection

-

Formulation: this compound was formulated in a suitable vehicle for each route of administration (specific vehicle composition is detailed in the primary literature).

-

Routes of Administration and Dosages:

-

Intravenous (IV): 3 mg/kg

-

Intraperitoneal (IP): 10 mg/kg

-

Oral (PO): 10 mg/kg

-

-

Blood Sampling:

-

Time Points: Blood samples were collected at multiple time points post-administration, including 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Method: Serial blood sampling was performed via methods such as tail vein or retro-orbital bleeding.

-

Processing: Whole blood was processed to obtain plasma, which was then stored at -80°C until analysis.

-

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the quantitative analysis of this compound concentrations in plasma samples.

-

Sample Preparation: Plasma samples underwent a protein precipitation step followed by extraction of the analyte.

-

Data Analysis: The concentration-time data were analyzed using non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of this compound and the workflow of its pharmacokinetic analysis, the following diagrams have been generated using the DOT language.

CDC42 Signaling Pathway Inhibition by this compound

Caption: Mechanism of this compound action on the CDC42 signaling pathway.

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.

The Impact of ARN22089 on NF-κB Signaling in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ARN22089, a novel small molecule inhibitor of the CDC42 family of GTPases, on the NF-κB signaling pathway in cancer cells. The information presented herein is synthesized from key research findings, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: this compound - A Novel CDC42 Effector Interaction Inhibitor

This compound is an orally active, trisubstituted pyrimidine that functions by blocking the interaction of CDC42 GTPases with their downstream effectors. Members of the CDC42 family, including RHOJ, RHOQ, and CDC42, are frequently upregulated in various cancers and play a crucial role in tumor cell invasion, angiogenesis, and cell cycle progression.[1] By selectively inhibiting the effector interactions of CDC42, this compound presents a promising therapeutic strategy for cancers dependent on this signaling axis.[1] Research has demonstrated that this compound exhibits broad anti-cancer activity across a panel of cancer cell lines and can inhibit tumor growth in vivo.[1][2] A key aspect of its mechanism of action involves the modulation of critical signaling pathways, including the NF-κB pathway.[1][2]

Quantitative Analysis of this compound's Effect on NF-κB Signaling

The impact of this compound on the NF-κB signaling pathway has been quantitatively assessed through high-throughput proteomic and transcriptomic analyses. The following tables summarize the key findings from these studies.

Proteomic Analysis via Reverse Phase Protein Array (RPPA)

WM3248 melanoma cells were treated with varying concentrations of this compound for 6 hours. The resulting changes in protein abundance and phosphorylation were quantified using a reverse-phase protein array (RPPA) consisting of 486 antibodies.[1] Table 1 highlights the significant changes observed in key proteins related to the NF-κB pathway.

Table 1: Significant Changes in NF-κB Pathway-Related Protein Expression and Phosphorylation Following this compound Treatment in WM3248 Melanoma Cells (6h) [1]

| Protein/Phospho-protein | 10 µM this compound (Log2 Fold Change) | 20 µM this compound (Log2 Fold Change) | p-value |

| RELB | 0.25 | 0.38 | < 0.05 |

Data extracted from supplementary information of Jahid et al., Cell Reports, 2022.

Transcriptomic Analysis via RNA Sequencing (RNA-seq)

To understand the impact of this compound on gene expression, RNA sequencing was performed on WM3248 melanoma cells treated with the compound. The analysis revealed a significant modulation of genes involved in the NF-κB signaling pathway.[1]

Table 2: Modulation of NF-κB Signaling Pathway Gene Expression by this compound in WM3248 Melanoma Cells [1]

| Gene Set | Direction of Regulation | p-value |

| HALLMARK_TNFA_SIGNALING_VIA_NFKB | Upregulated | < 0.01 |

Data derived from Gene Set Enrichment Analysis (GSEA) of RNA-seq data from Jahid et al., Cell Reports, 2022.

In vivo studies on BRAF mutant mouse melanomas treated with 25 mg/kg of this compound also confirmed the modulation of genes involved in NF-κB signaling.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Reverse Phase Protein Array (RPPA)

Objective: To quantitatively measure changes in protein and phospho-protein levels in cancer cells following treatment with this compound.

Methodology: [1]

-

Cell Culture and Treatment: WM3248 melanoma cells were cultured in standard conditions. Cells were treated with 5, 10, or 20 µM of this compound or a vehicle control (DMSO) for 6 hours.

-

Lysate Preparation: Following treatment, cells were washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate was determined using a BCA assay.

-

Protein Quantification and Normalization: Lysates were normalized to a final protein concentration of 1.5 µg/µL.

-

Array Printing: The normalized lysates were serially diluted and printed onto nitrocellulose-coated glass slides using a robotic arrayer to create a microarray.

-

Immunostaining: Each array (slide) was incubated with a specific primary antibody targeting a single protein or phospho-protein. This was followed by incubation with a biotinylated secondary antibody and then a streptavidin-conjugated fluorescent dye.

-

Signal Detection and Quantification: The slides were scanned using a laser-based scanner, and the signal intensity for each spot was quantified.

-

Data Analysis: The signal intensities were normalized, and the log2 fold change in protein expression/phosphorylation was calculated for each treatment condition relative to the vehicle control. Statistical significance was determined using appropriate statistical tests.

RNA Sequencing (RNA-seq)

Objective: To perform a global analysis of gene expression changes in cancer cells in response to this compound treatment.

Methodology: [1]

-

Cell Culture and Treatment: WM3248 melanoma cells were treated with this compound or a vehicle control for the specified duration.

-

RNA Extraction: Total RNA was extracted from the treated cells using a commercially available RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA were assessed.

-

Library Preparation: RNA-seq libraries were prepared from the total RNA using a library preparation kit. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: The raw sequencing reads were assessed for quality.

-

Alignment: The high-quality reads were aligned to the human reference genome.

-

Gene Expression Quantification: The number of reads mapping to each gene was counted.

-

Differential Gene Expression Analysis: Statistical analysis was performed to identify genes that were significantly differentially expressed between the this compound-treated and vehicle-treated groups.

-

Pathway Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify signaling pathways, such as the NF-κB pathway, that were significantly enriched among the differentially expressed genes.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action on the NF-kB pathway.

Caption: Experimental workflow for Reverse Phase Protein Array (RPPA).

Conclusion

This compound demonstrably impacts the NF-κB signaling pathway in cancer cells, leading to an upregulation of NF-κB target genes, including RELB. This modulation of a key pathway involved in inflammation, cell survival, and proliferation provides a deeper understanding of the anti-cancer mechanism of this novel CDC42 inhibitor. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals investigating this compound and the broader field of CDC42-targeted cancer therapies. Further investigation into the precise downstream consequences of this compound-induced NF-κB signaling will be crucial in fully elucidating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ARN22089 in Melanoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN22089 is a novel small molecule inhibitor that targets the interaction of CDC42 family GTPases with their downstream effectors.[1] This compound has demonstrated significant anti-tumor activity in preclinical models of melanoma, including those with BRAF mutations.[1] this compound treatment has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and mTORC1 pathways, evidenced by reduced phosphorylation of ERK and S6 ribosomal protein.[2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in melanoma cell lines, including cell viability, western blot analysis of key signaling proteins, and cell migration assays.

Data Presentation

Table 1: this compound IC50 Values in Melanoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various melanoma cell lines, providing a quantitative measure of its potency.

| Cell Line | BRAF Status | IC50 (µM) |

| SKMel3 | V600E | 4.2[3] |

| WM3248 | V600E | 4.5[3] |

| A375 | V600E | 4.9[3] |

| SKM28 | V600E | 24.8[3] |

Signaling Pathway

This compound functions by blocking the interaction between CDC42 GTPases (including CDC42 and RHOJ) and their downstream effectors, such as PAK.[4] This inhibition leads to the downregulation of critical signaling cascades, including the MAPK (ERK) and mTORC1 (S6) pathways, which are frequently hyperactivated in melanoma and drive tumor growth and proliferation.[2][5]

Caption: this compound inhibits the CDC42-PAK interaction, downregulating MAPK and S6 signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on melanoma cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[4]

Materials:

-

Melanoma cell lines (e.g., A375, WM3248)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[4]

-

DMSO

-

Microplate reader

Protocol:

-

Seed melanoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight.[6]

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK and mTORC1 signaling pathways in melanoma cells.[2]

Materials:

-

Melanoma cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed melanoma cells (e.g., WM3248, A375) in 6-well plates and grow to 70-80% confluency.[2]

-

Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 6 to 24 hours.[2] Include a vehicle control.

-

Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Caption: Western blot workflow for analyzing protein phosphorylation.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of melanoma cells in vitro.[7]

Materials:

-

Melanoma cell lines

-

6-well plates or culture inserts

-

Complete culture medium

-

This compound

-

Mitomycin C (optional, to inhibit proliferation)

-

Microscope with a camera

Protocol:

-

Seed melanoma cells in 6-well plates and grow them to a confluent monolayer.

-

(Optional) Treat the cells with a proliferation inhibitor like Mitomycin C to ensure that wound closure is due to migration and not cell division.

-

Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.[7]

-

Gently wash the cells with PBS to remove dislodged cells.

-

Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time to assess the effect of this compound on cell migration.

Caption: Workflow for the wound healing (scratch) assay.

References

- 1. Wound healing assay | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ARN22089 in BRAF Mutant Mouse Melanoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN22089 is an orally active, novel trisubstituted pyrimidine compound that functions as a specific inhibitor of the CDC42 GTPase family's interaction with its downstream effectors.[1][2] In the context of BRAF mutant melanoma, where the MAPK signaling pathway is constitutively active, targeting alternative pathways is a critical strategy to overcome resistance and enhance therapeutic efficacy. This compound has demonstrated the ability to block tumor growth in preclinical BRAF mutant mouse melanoma models, including patient-derived xenografts (PDXs), by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3][4] These notes provide detailed protocols for utilizing this compound in both in vitro and in vivo BRAF mutant melanoma models.

Mechanism of Action

This compound selectively binds to CDC42 and disrupts its interaction with downstream effector proteins, most notably p21-activated kinase (PAK).[5][6] This leads to the inhibition of several signaling cascades crucial for melanoma progression. In BRAF-mutant cells, this compound has been shown to inhibit MAPK and S6 phosphorylation and modulate NF-κB signaling.[4][5] Furthermore, it has anti-angiogenic properties, inhibiting the formation of new blood vessels that supply tumors.[2][4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (µM) | Reference |

|---|---|---|---|---|

| WM3248 | Melanoma | BRAF V600E | < 10 | [5] |

| SKMel3 | Melanoma | BRAF V600E | < 10 | [5] |

| A375 | Melanoma | BRAF V600E | < 10 | [5] |

| SW480 | Colorectal | BRAF V600E | < 10 |[5] |

Table 2: In Vivo Efficacy and Dosing of this compound in Mouse Models

| Model Type | Mouse Strain / Model Name | Administration | Dosage | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|---|---|

| Autochthonous | BRAF V600E, PTEN flox/flox, Tyr:Cre ERT2 | Intraperitoneal (i.p.) | 10 mg/kg | 10 days | Prolonged survival | [3][4] |

| PDX | BRAF V600E | Intraperitoneal (i.p.) | 10 mg/kg | 14 days | Tumor growth inhibition | [3][4] |

| PDX | BRAF V600E, PTPN11 | Intravenous (i.v.) | 10 mg/kg | Twice weekly until endpoint | Dose-responsive tumor growth inhibition | [4] |

| PDX | BRAF V600E, PTPN11 | Intravenous (i.v.) | 25 mg/kg | Twice weekly until endpoint | Dose-responsive tumor growth inhibition |[4] |

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on BRAF Mutant Melanoma Cells

This protocol details the steps to assess the effect of this compound on cell signaling pathways.

1. Materials and Reagents:

-

BRAF V600E mutant melanoma cell lines (e.g., WM3248, A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (MedchemExpress, HY-149464 or equivalent)[1]

-

DMSO (for stock solution)

-

PBS, Trypsin-EDTA

-

Cell lysis buffer, protease and phosphatase inhibitors

-

Antibodies for Western blot (e.g., anti-p-ERK, anti-ERK, anti-p-S6, anti-S6, anti-Actin)

2. Cell Culture:

-

Culture BRAF mutant melanoma cells in complete medium at 37°C and 5% CO2.

-

Plate cells in 6-well plates and allow them to adhere overnight.

3. This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a complete medium to final concentrations (e.g., 5, 10, and 20 µM).[4] A DMSO-only control should be included.

-

Replace the medium in the 6-well plates with the this compound-containing medium.

-

Incubate the cells for 6 hours.[4]

4. Protein Extraction and Western Blot:

-

After incubation, wash cells with cold PBS and lyse them using lysis buffer supplemented with inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using an ECL substrate and image the results. Analyze the changes in protein phosphorylation.

Protocol 2: In Vivo Efficacy Study of this compound in a BRAF Mutant Melanoma PDX Model

This protocol describes a typical workflow for evaluating the anti-tumor activity of this compound in a patient-derived xenograft (PDX) model.

1. Materials and Reagents:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

BRAF V600E mutant melanoma PDX tissue

-

This compound

-

Vehicle solution (as specified by the supplier or in literature)

-

Calipers for tumor measurement

-

Sterile surgical instruments

2. Experimental Procedure:

-

Tumor Implantation: Subcutaneously implant small fragments of the BRAF mutant PDX tumor into the flanks of the immunodeficient mice.

-

Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound).[4]

-

Drug Administration:

-

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.

-

Endpoint and Analysis:

-

At the end of the treatment period (or when tumors reach a predetermined endpoint size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for RNA/protein analysis, fix in formalin for immunohistochemistry).

-

RNA-seq analysis can be performed on tumor tissue to identify modulated gene expression profiles, such as those involved in NF-κB signaling.[3][4]

-

Protocol 3: Genetically Engineered Mouse Model (GEMM) Study

This protocol is adapted from studies using the BRAF V600E, PTEN flox/flox, Tyr:Cre ERT2 model.[3][4]

1. Mouse Model and Melanoma Induction:

-

Use BRAF V600E; PTEN flox/flox; Tyr:Cre ERT2 mice.

-

At postnatal day 21-23 (P21-P23), induce melanoma by topically applying 4-hydroxytamoxifen (4-OHT) to the skin.[3][4]

2. Treatment and Survival Analysis:

-

Begin treatment at a set time point after induction (e.g., P28).

-

Administer vehicle or this compound (e.g., 10 mg/kg i.p.) for a defined period (e.g., 10 days).[3][4]

-

Monitor the mice for tumor development and overall health.

-

The primary endpoint is survival, defined as the time from tumor initiation to when mice must be euthanized due to tumor burden or morbidity.[3]

Storage and Handling of this compound

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Follow the manufacturer's instructions for preparing formulations for in vivo use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 2248691-29-2|DC Chemicals [dcchemicals.com]

- 6. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ARN22089 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of ARN22089 for in vivo animal studies, based on currently available preclinical data. The protocols and data presented herein are intended to serve as a starting point for researchers investigating the therapeutic potential of this novel CDC42 GTPase interaction inhibitor.

Introduction

This compound is a trisubstituted pyrimidine that selectively blocks the interaction of CDC42 GTPases with their downstream effectors.[1][2] This inhibition has been shown to disrupt key signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis, making this compound a promising candidate for cancer therapy.[2][3] These notes detail recommended dosages, administration routes, and experimental protocols for evaluating the efficacy of this compound in relevant animal models.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mouse models.

Table 1: Recommended Dosages of this compound for In Vivo Efficacy Studies in Mice

| Animal Model | Administration Route | Dosage | Dosing Frequency | Study Duration | Outcome |

| BRAF V600E, PTEN flox/flox, Tyr:Cre ERT2 Melanoma | Intraperitoneal (i.p.) | 10 mg/kg | Twice a day (BID) | 10 days | Prolonged survival[3] |

| BRAF Mutant Patient-Derived Xenograft (PDX) | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | 14 days | Inhibition of tumor growth[3] |

| BRAF Mutant Patient-Derived Xenograft (PDX) | Intravenous (i.v.) | 10 mg/kg | Twice a week (BIW) | Until endpoint | Dose-responsive tumor growth inhibition[3] |

| BRAF Mutant Patient-Derived Xenograft (PDX) | Intravenous (i.v.) | 25 mg/kg | Twice a week (BIW) | Until endpoint | Dose-responsive tumor growth inhibition[2][3] |

| Patient-Derived Xenograft (PDX) | Intravenous (i.v.) | 10 mg/kg | Daily | 7 days | Comparison of efficacy with derivatives[2] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (min) | Bioavailability (%) |

| Intravenous (i.v.) | 3 mg/kg | - | - | 71 | - |

| Intraperitoneal (i.p.) | 10 mg/kg | - | - | - | - |

| Oral (p.o.) | 10 mg/kg | - | - | - | Low |

Note: Specific Cmax and Tmax values for i.p. and p.o. routes, as well as a precise oral bioavailability percentage, were not detailed in the reviewed literature, which only stated it as "low".[2] One study reported a plasma stability of 71 minutes and a microsomal stability of 27 minutes for this compound.[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) and Intravenous (i.v.) Administration of this compound

This protocol is suitable for efficacy studies in mouse models of melanoma, including genetically engineered mouse models and patient-derived xenografts.

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS, or a solution of 1% hydroxypropyl methylcellulose in sterile water)

-

Sterile syringes and needles (appropriate gauge for i.p. or i.v. injection)

-

Animal balance

-

70% ethanol for disinfection

Procedure:

-

Formulation Preparation:

-

While a specific formulation for this compound was described as a "crude formulation" in one study, a common practice for similar compounds involves suspension in a vehicle like 1% hydroxypropyl methylcellulose.[3][5]

-

To prepare a 10 mg/mL stock solution, weigh the required amount of this compound and suspend it in the chosen sterile vehicle.

-

Ensure the suspension is homogenous by vortexing or sonicating before each use. The stability of this compound in solution should be considered; for instance, it is recommended to store stock solutions at -80°C for up to 6 months.[6]

-

-

Animal Dosing:

-

Weigh each animal to determine the precise injection volume.

-

For intraperitoneal administration, gently restrain the mouse and inject the calculated volume of the this compound suspension into the lower abdominal cavity.

-

For intravenous administration (typically via the tail vein), proper training and technique are essential. The maximum recommended bolus injection volume is 5 ml/kg.

-

Administer the treatment according to the dosing schedule outlined in Table 1 (e.g., 10 mg/kg i.p. twice daily or 10-25 mg/kg i.v. twice weekly).[3]

-

A vehicle-only control group should be included in all experiments.

-

Protocol 2: Induction of BRAF V600E/PTEN-deficient Melanoma in Tyr::CreERT2;BrafCA;PtenloxP/loxP Mice

This protocol describes the topical application of 4-hydroxytamoxifen (4-OHT) to induce melanoma formation in this genetically engineered mouse model.[3][7]

Materials:

-

Tyr::CreERT2;BrafCA;PtenloxP/loxP mice (6-7 weeks old)[7]

-

4-hydroxytamoxifen (4-OHT)

-

Dimethyl sulfoxide (DMSO)

-

Electric shaver or depilatory cream

-

Pipette

Procedure:

-

Preparation of 4-OHT Solution:

-

Tumor Induction:

-

At postnatal days 21-23, shave a small area on the back of the mice.[3]

-

Topically apply 2 μL of the 4-OHT solution to the shaven skin for three consecutive days.[3][8]

-

Monitor the mice daily for the appearance of pigmented lesions, which typically occurs within 13 to 28 days.[7] Palpable nodular tumors usually develop in the subsequent two to four weeks.[7]

-

-

Treatment with this compound:

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), initiate treatment with this compound as described in Protocol 1.[3]

-

Tumor growth should be monitored regularly using calipers.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Figure 1: this compound inhibits the interaction of active CDC42-GTP with its downstream effectors like PAK, leading to the modulation of MAPK, S6 phosphorylation, and NF-κB signaling pathways.

Figure 2: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a genetically engineered mouse model of melanoma.

References

- 1. The role of cell division control protein 42 in tumor and non-tumor diseases: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]